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molecular formula C9H6O2 B1281938 Benzofuran-4-carbaldehyde CAS No. 95333-13-4

Benzofuran-4-carbaldehyde

Cat. No. B1281938
M. Wt: 146.14 g/mol
InChI Key: RLBNWXQWPDJHAT-UHFFFAOYSA-N
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Patent
US05856529

Procedure details

A solution of N-methoxy-N-methyl-benzofuran-4-carboxamide (3.2 g, 16.6 mmol) in THF (100 mL) was cooled to -45° C. and then LAH (0.7 g, 18.7 mmol) was added. The mixture was stirred for 15 min, allowed to warm to -5° C., and then recooled to -45° C. Saturated KHSO4 (25 mL) was added with vigorous stirring, and the mixture was allowed to warm to room temperature. The precipitate was filtered and washed with acetone. The filtrate was concentrated in vacuo to give an oil (2.3 g, 94%).
Name
N-methoxy-N-methyl-benzofuran-4-carboxamide
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[O:14][CH:13]=[CH:12][C:11]=12)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3].OS([O-])(=O)=O.[K+]>C1COCC1>[O:14]1[C:10]2=[CH:9][CH:8]=[CH:7][C:6]([CH:4]=[O:5])=[C:11]2[CH:12]=[CH:13]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
N-methoxy-N-methyl-benzofuran-4-carboxamide
Quantity
3.2 g
Type
reactant
Smiles
CON(C(=O)C=1C=CC=C2C1C=CO2)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to -45° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C=CC=2C1=CC=CC2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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